molecular formula C27H31N3O3S B2451728 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-22-1

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2451728
CAS No.: 1024020-22-1
M. Wt: 477.62
InChI Key: LNBNYCAQIFPBLX-UHFFFAOYSA-N
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Description

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.62. The purity is usually 95%.
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Properties

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h7-8,11-12,14-15,18,22H,4-6,9-10,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNYCAQIFPBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the imidazoquinazoline class, which has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its role as an α-glucosidase inhibitor and its implications in treating type 2 diabetes mellitus (T2DM), along with its anticancer properties.

  • Chemical Formula : C27H31N3O3S
  • Molecular Weight : 477.63 g/mol
  • CAS Number : 1024593-93-8

α-Glucosidase Inhibition

The primary biological activity of this compound is its inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.

Research Findings :

  • Inhibitory Potency : The compound demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against α-glucosidase derived from Saccharomyces cerevisiae .
  • Structure-Activity Relationship (SAR) : The presence of methoxy groups at specific positions on the imidazoquinazoline scaffold significantly enhances inhibitory activity. Compounds with two methoxy groups showed particularly strong inhibition .

Anticancer Activity

Recent studies have also explored the anticancer potential of imidazoquinazolines, including this compound.

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
  • Antiproliferative Effects : Significant antiproliferative activity was observed in HCC827 cells, with treated cells showing a G2/M phase block, indicating potential utility in cancer therapy .

Case Study 1: α-Glucosidase Inhibition

A study synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. Among these, the compound exhibited notable potency compared to standard treatments like acarbose, demonstrating a potential pathway for developing new diabetes medications .

CompoundIC50 (µM)Remarks
Acarbose750 ± 1.5Standard control
Compound X50.0 ± 0.12Most potent derivative
Compound Y268.25 ± 0.09Moderate potency

Case Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines, the compound showed significant growth inhibition:

Cell LineIC50 (µM)Effect
HCC82712.44 ± 0.38High sensitivity
A549308.33 ± 0.06Moderate sensitivity
MCF-7Not specifiedLow sensitivity

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various quinazoline derivatives, including 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. Research indicates that compounds in this class exhibit significant inhibitory effects against a range of pathogenic bacteria and fungi. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.98 μg/mL
Compound BE. coli1.50 μg/mL
Compound CC. albicans2.00 μg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. In vitro studies suggest that these compounds can inhibit cell proliferation effectively, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Quinazoline Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound DA5495.00
Compound EMCF77.50

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the imidazoquinazoline core followed by functionalization at various positions to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the optimal synthetic routes for 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted quinazolinones with thiol-containing intermediates (e.g., 3-methylbenzyl mercaptan) under controlled temperatures (70–90°C) and inert atmospheres (e.g., nitrogen) is typical. Solvent selection (e.g., DMF or acetic acid) and catalysts (e.g., p-toluenesulfonic acid) significantly affect yield. For example, refluxing in acetic acid improves cyclization efficiency by 15–20% compared to DMF . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, cyclohexyl protons as multiplet signals) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 532.22) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C aromatic at ~680 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., triazoloquinazolines with kinase inhibition). Use in vitro models:
  • Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence-based assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays with IC₅₀ calculations .
  • Dose-Response Curves : Include positive controls (e.g., imatinib) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Modify the 3-methylbenzylsulfanyl group (e.g., replace with 4-fluorobenzyl) to assess impact on solubility and target binding .
  • Core Modifications : Compare imidazoquinazolinone derivatives with triazoloquinazolinones (e.g., ) to evaluate scaffold-specific bioactivity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic properties (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and contextualize data within experimental parameters (e.g., cell passage number, solvent effects) .

Q. How can computational modeling predict this compound’s interaction with target enzymes?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding poses in EGFR’s ATP-binding pocket, focusing on hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates robust binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding energy (ΔG) and prioritize derivatives with ΔG < -40 kcal/mol .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (temperature, catalyst loading, stoichiometry) and reduce impurities .
  • In Situ Monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust reaction parameters dynamically .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

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